Phenylthioethylamine (PTEA) Exhibits Distinct Cytotoxicity Profile Relative to Phenylthiopropylamine (PTPA) in Murine Tumor Cell Lines
In a direct head-to-head study, phenylthioethylamine (PTEA, the free base of [2-(Phenylthio)ethyl]amine) and its one-carbon homolog phenylthiopropylamine (PTPA) were evaluated for in vitro cytotoxicity against three murine tumor cell lines [1]. PTPA demonstrated consistently greater potency, with median effective concentrations (EC50) approximately 4- to 10-fold lower than PTEA across all three cell lines [1]. This chain-length-dependent potency difference confirms that PTEA possesses a quantifiably distinct activity profile that cannot be extrapolated from its homologs, and that PTPA cannot serve as a functional substitute for applications requiring the specific chain-length and activity characteristics of PTEA [1].
| Evidence Dimension | In vitro cytotoxicity (EC50, µg/mL) |
|---|---|
| Target Compound Data | PTEA EC50: P388 = 8.0, L1210 = 12.0, B16 = 1.3 µg/mL |
| Comparator Or Baseline | Phenylthiopropylamine (PTPA) EC50: P388 = 0.80, L1210 = 0.56, B16 = 0.35 µg/mL |
| Quantified Difference | PTPA is 4.3-fold (L1210) to 21.4-fold (P388) more potent than PTEA across cell lines |
| Conditions | In vitro cell culture assays with P388 murine lymphoma, L1210 leukemia, and B16 melanoma cells |
Why This Matters
This direct comparator dataset provides clear quantitative justification for procuring PTEA over PTPA for experimental contexts where lower cytotoxic potency or a distinct chain-length SAR profile is desirable.
- [1] DiStefano, V., Evans, I., Myers-Robfogel, M., Estes, J., & Godleski, S. A. (1983). Phenylthioalkylamines in experimental tumor treatment in mice. Journal of the National Cancer Institute, 71(6), 1289-1293. PMID: 6581362. View Source
